molecular formula C14H9Cl2NO B13004992 4-(Benzyloxy)-3,5-dichlorobenzonitrile

4-(Benzyloxy)-3,5-dichlorobenzonitrile

Cat. No.: B13004992
M. Wt: 278.1 g/mol
InChI Key: YXOVPNOYFVIXHO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dichlorobenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and chlorine atoms at the 3 and 5 positions on the aromatic ring. The nitrile (-CN) group at the 1 position enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

3,5-dichloro-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H9Cl2NO/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

YXOVPNOYFVIXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dichlorobenzonitrile typically involves the reaction of 4-hydroxy-3,5-dichlorobenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3,5-dichlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Notes and Limitations

  • Safety : Analogous compounds (e.g., CAS 53312-79-1) require storage in cool, dry conditions to prevent decomposition, a recommendation likely applicable to the benzyloxy derivative .

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